Home > Products > Screening Compounds P73227 > N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide -

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4323521
CAS Number:
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

  • Compound Description: Imatinib, chemically known as 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide, is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting the activity of tyrosine kinases. [, , , , ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound, identified as (S)-17b in the source paper, is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits promising anticancer activity against human myelodysplastic syndrome (SKM-1) cells, inducing G1 cell cycle arrest and apoptosis.

Lapatinib

  • Compound Description: Lapatinib, also known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016), is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancers. [, , , ] It acts as a reversible and selective inhibitor of intracellular tyrosine kinase receptors for the epidermal growth factor.

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: This series of compounds, represented as 10-17 in the source paper, demonstrates anti-exudative and anti-inflammatory properties. [] Their efficacy was evaluated in a rat model of acute formalin-induced paw edema, with several compounds showing significant reduction in inflammation markers.

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound, identified as phenyluracil I in the source paper, exists in both hydrate [] and crystalline forms. [] Its specific application and biological activity are not detailed in the provided abstract.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

  • Compound Description: Nilotinib is an anti-leukemia drug used in cancer treatment. The provided research focuses on a novel nanosize weakly crystalline modification of its hydrochloride monohydrate salt. [] This new form demonstrates significantly enhanced solubility compared to existing forms, suggesting improved bioavailability and therapeutic potential.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a potent and orally active bradykinin B1 receptor antagonist. [] It exhibits a high selectivity for B1 over B2 receptors and demonstrates efficacy in various in vivo models of inflammation and pain.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

  • Compound Description: This series of compounds, along with their derivatives, was synthesized and evaluated for antibacterial and antifungal activity. [, ] While demonstrating low activity against common bacterial and fungal strains in agar diffusion assays, they exhibited bactericidal and fungicidal activity at higher concentrations in liquid media.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

  • Compound Description: This compound, also known as AN-024, is synthesized using a multistep process starting from 4-methyl-2-nitro-aniline. [] The specific application and biological activity of AN-024 are not detailed in the provided abstract.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound, developed by ZENECA, acts as a potent and orally active leukotriene receptor antagonist. [] It displays high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs.

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

  • Compound Description: CHMFL-BMX-078 stands out as a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX). [] This compound forms a covalent bond with the cysteine 496 residue in the inactive conformation of BMX.

Properties

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C22H23N3O5S2/c1-16-11-13-19(14-12-16)32(29,30)24-21-10-5-4-9-20(21)22(26)23-17-7-6-8-18(15-17)25(2)31(3,27)28/h4-15,24H,1-3H3,(H,23,26)

InChI Key

AOWFCTCLUYKDPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.